5-Methyl-1,4-diazepane dihydrochloride CAS number
5-Methyl-1,4-diazepane dihydrochloride CAS number
Title: 5-Methyl-1,4-diazepane dihydrochloride (CAS: 2138042-41-6): A Critical Scaffold in Modern Medicinal Chemistry and Drug Development
Introduction As a Senior Application Scientist navigating the complexities of structure-based drug design (SBDD), I frequently encounter the limitations of traditional heterocycles. While piperazine has long been a workhorse in medicinal chemistry, its rigid, flat conformation often restricts the spatial projection of pharmacophores. Enter 5-methyl-1,4-diazepane dihydrochloride (CAS: 2138042-41-6)[1]. By expanding the ring to a seven-membered homopiperazine and introducing a methyl group at the C5 position, we unlock a privileged scaffold that offers unique exit vectors, conformational locking, and enhanced drug-like properties[2]. This technical whitepaper explores the physicochemical profile, structural advantages, and field-proven applications of this critical intermediate.
Chemical Identity & Physicochemical Profiling
Before deploying any building block in High-Throughput Medicinal Chemistry (HTMC), understanding its physicochemical baseline is non-negotiable.
| Property | Value |
| Chemical Name | 5-Methyl-1,4-diazepane dihydrochloride |
| CAS Number | 2138042-41-6[1] |
| Chiral (5R)-Isomer CAS | 2416217-77-9[3] |
| Molecular Formula | C6H16Cl2N2[3] |
| Molecular Weight | 187.11 g/mol [1] |
| Purity | ≥97%[1] |
| Physical Form | Crystalline Powder[3] |
The Causality of the Dihydrochloride Salt: Why utilize the dihydrochloride salt instead of the free base? Aliphatic diazepanes in their free-base form are typically viscous, hygroscopic oils. They are prone to oxidative degradation and readily absorb atmospheric carbon dioxide to form carbamates. The dihydrochloride salt converts the molecule into a highly stable, free-flowing crystalline solid[3]. This phase transition is critical for HTMC workflows, ensuring precise automated weighing, long-term shelf stability, and high solubility in aqueous assay buffers.
The Structural Advantage: Conformational Locking
The transition from a six-membered piperazine to a seven-membered 1,4-diazepane ring alters the spatial trajectory of N-substituents by introducing a slight ring pucker[4]. However, unsubstituted diazepanes can suffer from high conformational flexibility, leading to an entropic penalty upon binding to a target protein.
The strategic placement of a methyl group at the C5 position introduces a stereocenter[5]. When isolated as an enantiomerically pure compound (e.g., the (5R)-enantiomer), this methyl group acts as a conformational lock. It forces the diazepane ring into a preferred pseudo-chair conformation, directing the substituents into specific pseudo-equatorial or axial orientations. This pre-organization minimizes the entropic cost of binding and has been shown to significantly enhance receptor subtype selectivity[6].
Key Applications in Drug Development
Case Study 1: Suvorexant (MK-4305) Suvorexant is a first-in-class dual orexin receptor antagonist (DORA) approved for the treatment of insomnia[7]. The architectural core of Suvorexant relies heavily on the (R)-5-methyl-1,4-diazepane scaffold. The (R)-methyl group is essential for orienting the benzoxazole and triazole-bearing aromatic amide moieties into the deep binding pockets of the OX1R and OX2R receptors. The large-scale synthesis of Suvorexant demonstrated the robustness of this scaffold in industrial-scale amidation and classical resolution protocols[6].
Case Study 2: SARS-CoV-2 Mpro Inhibitors In recent antiviral research, the 5-methyl-1,4-diazepane core was utilized in a hit-to-lead optimization campaign for SARS-CoV-2 Main Protease (Mpro) inhibitors[4]. By replacing a piperazine ring with a diazepane, researchers discovered a novel exit vector pointing toward the S1′ pocket of the protease. This scaffold hop resulted in a significantly higher enzymatic inhibitory activity while maintaining favorable drug-like properties[2].
Experimental Workflows & Protocols
To ensure trust and reproducibility, the following protocols represent self-validating systems used in our laboratories.
Protocol 1: High-Throughput Amidation of 5-Methyl-1,4-diazepane (HTMC Workflow) This protocol details the parallel synthesis of diazepane derivatives, utilizing in situ free-basing[4].
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Dispensing: Dispense 5-methyl-1,4-diazepane dihydrochloride (1.0 equiv, 50 µmol) into a 96-well reaction block.
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In Situ Neutralization (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv, 200 µmol) in anhydrous DMF (500 µL). Causality: The dihydrochloride salt requires exactly 2.0 equivalents of base for neutralization. The additional 2.0 equivalents serve as the catalytic base required for the subsequent amide coupling, preventing reaction stalling.
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Activation & Coupling: In a separate vial, pre-activate the desired carboxylic acid (1.1 equiv) with HATU (1.1 equiv) in DMF for 5 minutes. Transfer this solution to the reaction block.
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Incubation: Seal the block and agitate at room temperature for 12 hours.
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Validation: Analyze crude mixtures via LC-MS. The presence of the target mass confirms successful coupling, while the absence of unreacted diazepane validates the neutralization efficiency.
Protocol 2: Chiral Resolution of Racemic 1-Benzyl-5-methyl-1,4-diazepane When enantiopure starting materials are unavailable, classical resolution of the benzyl-protected precursor is required[6].
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Salt Formation: Dissolve racemic 1-benzyl-5-methyl-1,4-diazepane in hot ethanol. Add a solution of di-p-toluoyl-D-tartaric acid (1.0 equiv) in ethanol.
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Crystallization: Allow the solution to cool slowly to room temperature over 24 hours. Causality: Slow cooling promotes the thermodynamic crystallization of the less soluble diastereomeric salt (typically the (R)-enantiomer salt), ensuring high enantiomeric excess (ee).
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Isolation: Filter the crystals and wash with cold ethanol.
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Free-basing: Suspend the crystals in a biphasic mixture of dichloromethane and 1M NaOH. Extract the organic layer, dry over Na2SO4, and concentrate to yield the enantiopure free base, ready for downstream deprotection (Pd/C, H2).
Visualizations
Fig 1: Hit-to-lead optimization workflow utilizing 5-methyl-1,4-diazepane via SBDD and HTMC.
Fig 2: Orexin receptor antagonism by Suvorexant, blocking the wakefulness signaling cascade.
Sources
- 1. 5-METHYL-1,4-DIAZEPANE DIHYDROCHLORIDE | CymitQuimica [cymitquimica.com]
- 2. Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (5R)-5-methyl-1,4-diazepane dihydrochloride | 2416217-77-9 [sigmaaldrich.com]
- 4. Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
